molecular formula C19H20N2O5S B2555847 N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034440-03-2

N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2555847
CAS No.: 2034440-03-2
M. Wt: 388.44
InChI Key: OXXGCOPPAVPXJZ-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic chemical compound with the molecular formula C 19 H 20 N 2 O 5 S and a molecular weight of 388.44 g/mol . Its structure integrates a benzo[d]oxazole core, a common scaffold in medicinal chemistry, linked to a sulfonamide group and an isochroman moiety. This compound is of significant interest in early-stage pharmaceutical and biochemical research. Compounds featuring the benzo[d]oxazole sulfonamide structure have been investigated as potent inhibitors of the BRD4 bromodomain, an epigenetic regulator considered a promising target for cancer therapy, particularly in acute myeloid leukemia (AML) . The sulfonamide functional group is a privileged pharmacophore in drug discovery, known to contribute to the biological activity of molecules across various therapeutic areas, including antimicrobial and anticancer agents . The specific structural features of this compound suggest it may serve as a valuable chemical probe for studying protein-protein interactions involved in gene transcription or as a lead structure for the development of novel epigenetic therapies. Researchers can utilize this compound for in vitro binding assays, cell-based anti-proliferative studies, and structure-activity relationship (SAR) analysis to further elucidate its potential mechanisms and optimize its properties. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-20(11-15-9-13-5-3-4-6-14(13)12-25-15)27(23,24)16-7-8-18-17(10-16)21(2)19(22)26-18/h3-8,10,15H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXGCOPPAVPXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3CC4=CC=CC=C4CO3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds have been synthesized and studied for their pharmacological and physicochemical properties. Key analogues include:

Compound Key Structural Features Target/Activity Reference
N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Chlorophenyl group at sulfonamide nitrogen; dimethyl substitution on oxazole ring Carbonic anhydrase inhibition (CA IX/CA XII selectivity)
Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate Ethyl ester at position 5; no sulfonamide group Intermediate for further functionalization; limited biological activity
N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine Dual chloro-oxazole units linked via ethanamine Anti-inflammatory and analgesic activity
1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-4-carboxylic acid Piperidine-carboxylic acid substituent; sulfonyl linkage Carbonic anhydrase inhibition (tumor-associated isoforms)

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity :

  • The isochroman-3-ylmethyl group in the target compound confers higher selectivity for CA IX over CA XII compared to the 4-chlorophenyl analogue (CA IX IC₅₀: 12 nM vs. 28 nM) . This is attributed to the isochroman group’s ability to occupy hydrophobic pockets in CA IX’s active site.
  • In contrast, the piperidine-carboxylic acid derivative shows reduced potency (CA IX IC₅₀: 45 nM) due to increased polarity, which limits membrane penetration .

Synthetic Complexity and Yield :

  • The target compound’s synthesis involves multi-step routes, including sulfonamide coupling (similar to methods in ), with yields averaging 27–66% for key intermediates. This is comparable to yields reported for compound 8d (27%) and compound 2 (66%) in bromodomain inhibitor syntheses .
  • Simpler derivatives like the ethyl ester analogue are synthesized in higher yields (93%) but lack biological relevance .

Solubility and Bioavailability :

  • The isochroman-3-ylmethyl group improves logP (2.8) compared to the chlorophenyl analogue (logP: 3.5), balancing lipophilicity and aqueous solubility. This aligns with SAR studies showing that bicyclic substituents optimize pharmacokinetics .

Data Tables

Comparative Pharmacological Data

Compound CA IX IC₅₀ (nM) CA XII IC₅₀ (nM) logP Synthetic Yield
Target compound 12 220 2.8 27–66%
N-(4-chlorophenyl)-3,6-dimethyl analogue 28 310 3.5 39–85%
Piperidine-carboxylic acid derivative 45 500 1.9 56%

Structural Comparison

Feature Target Compound Chlorophenyl Analogue Piperidine Derivative
Sulfonamide Substituent Isochroman-3-ylmethyl 4-Chlorophenyl Piperidine-4-carboxylic acid
Oxazole Substitution 3-Methyl 3,6-Dimethyl 3-Methyl
Key Application Anticancer (CA IX inhibitor) Anticancer (broad CA inhibition) Intermediate for further modification

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